Array ( [bid] => 13506309 ) Buy 2-(Isoquinolin-7-yl)aceticacidhydrochloride

2-(Isoquinolin-7-yl)aceticacidhydrochloride

Catalog No.
S14036185
CAS No.
M.F
C11H10ClNO2
M. Wt
223.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Isoquinolin-7-yl)aceticacidhydrochloride

Product Name

2-(Isoquinolin-7-yl)aceticacidhydrochloride

IUPAC Name

2-isoquinolin-7-ylacetic acid;hydrochloride

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

InChI

InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-5,7H,6H2,(H,13,14);1H

InChI Key

QXMLBQNAECSQHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CC(=O)O.Cl

2-(Isoquinolin-7-yl)acetic acid hydrochloride is a chemical compound characterized by the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol. This compound features an isoquinoline moiety, which is a bicyclic structure that plays a significant role in various biological activities and synthetic applications. The presence of the acetic acid group contributes to its acidity and potential reactivity in various chemical environments. The hydrochloride form indicates that the compound is a salt, which often enhances its solubility in water, making it more suitable for biological assays and

  • Oxidation: The compound can be oxidized to yield quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to form tetrahydroisoquinoline derivatives, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur where the chlorine atom in the compound is replaced by other nucleophiles, such as amines or thiols, under basic or neutral conditions .

Research indicates that 2-(Isoquinolin-7-yl)acetic acid hydrochloride exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets, such as enzymes or receptors, to modulate their activity. The exact mechanisms of action are still under investigation, but its unique structural features likely contribute to its bioactivity .

The synthesis of 2-(Isoquinolin-7-yl)acetic acid hydrochloride typically involves the following steps:

  • Reaction of Isoquinoline with Chloroacetic Acid: Isoquinoline is reacted with chloroacetic acid under acidic conditions to form an intermediate.
  • Hydrolysis: The intermediate undergoes hydrolysis to yield the final product, 2-(Isoquinolin-7-yl)acetic acid.
  • Formation of Hydrochloride Salt: The product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility .

Industrial methods may optimize these steps for higher yields and purity, often incorporating techniques like recrystallization or chromatography for purification.

2-(Isoquinolin-7-yl)acetic acid hydrochloride has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
  • Biology: The compound is investigated for its potential therapeutic applications in treating diseases due to its biological activity.
  • Pharmaceuticals: It is explored for possible drug development targeting various health conditions.
  • Material Science: The compound may be utilized in developing new materials and chemical processes .

Studies involving 2-(Isoquinolin-7-yl)acetic acid hydrochloride focus on its interactions with biological molecules. The compound's ability to bind to specific enzymes or receptors suggests potential pathways through which it exerts its biological effects. Research continues to elucidate these interactions, aiming to understand how modifications to its structure could enhance efficacy or reduce toxicity .

Several compounds share structural similarities with 2-(Isoquinolin-7-yl)acetic acid hydrochloride. Below are some notable examples:

Compound NameMolecular FormulaSimilarity Index
2-(Isoquinolin-8-yl)acetic acid hydrochlorideC11H10ClNO20.92
2-(Quinolin-3-yl)acetic acidC11H9NO20.89
6,7-Dimethoxy-3,4-dihydroisoquinoline-acetic acidC13H17NO40.87

Uniqueness

The uniqueness of 2-(Isoquinolin-7-yl)acetic acid hydrochloride lies in its specific substitution pattern on the isoquinoline ring. This distinct arrangement influences both its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Novel Heterocyclic Annulation Strategies in Isoquinoline Core Formation

The isoquinoline scaffold serves as the foundational structure for 2-(isoquinolin-7-yl)acetic acid hydrochloride. Recent advances in annulation chemistry have expanded the toolkit for constructing this heterocycle. The isochromenylium/isoquinolinium-mediated annulation (Figure 1A) enables rapid assembly of hexahydropyrazinoisoquinolines from o-alkynylbenzaldehydes. This method operates through a cascade cyclization mechanism, where in situ-generated isochromenylium intermediates undergo [4+2] cycloaddition with amines, yielding fused isoquinoline derivatives. Notably, this approach tolerates electron-deficient substituents, addressing a historical limitation in isoquinoline synthesis.

Alternatively, radical redox annulations leveraging visible-light photocatalysis offer a complementary pathway (Figure 1B). By combining aryl alkenes with redox-active N-hydroxyphthalimide (NHPI) esters, this method generates heterocycles via reductive proton-coupled electron transfer (PCET) and oxidative radical-polar crossover. While initially applied to pyrrolidines and piperidines, adaptations for isoquinolines involve tuning the tether length in NHPI reagents to favor six-membered ring closure.

Classical methods such as the Pomeranz-Fritsch synthesis remain relevant for their simplicity (Figure 1C). This two-step protocol involves imine formation between benzaldehyde derivatives and aminoacetaldehyde dimethyl acetal, followed by acid-mediated cyclization. However, its reliance on strongly acidic conditions limits compatibility with acid-sensitive functional groups.

Table 1: Comparison of Annulation Methods for Isoquinoline Synthesis

MethodKey ReagentsAdvantagesLimitations
Isochromenylium-mediatedo-AlkynylbenzaldehydesElectron-deficient substituent toleranceRequires stoichiometric Brønsted acid
Radical redox annulationNHPI esters, Ir photocatalystModularity for diverse heterocyclesSensitive to steric hindrance
Pomeranz-FritschBenzaldehydes, aminoacetaldehydeHigh atom economyHarsh acidic conditions required

Regioselective Functionalization at C-7 Position of Isoquinoline Scaffolds

Achieving regioselectivity at the C-7 position of isoquinoline demands precise control over electronic and steric factors. Meta-directing groups play a pivotal role in guiding functionalization. For instance, installing a methoxy group at C-6 or C-8 electronically deactivates adjacent positions, directing electrophilic substitution to C-7. This principle is exemplified in modified Bischler-Napieralski reactions, where ortho-methoxy-substituted phenethylamides cyclize preferentially to 7-substituted dihydroisoquinolines.

Recent breakthroughs in ruthenium-catalyzed C–H activation further enhance regiocontrol (Figure 2). Using sulfoxonium ylides as directing groups, this method enables site-selective acetylation at C-7 via a proposed metallacycle intermediate. Density functional theory (DFT) studies suggest that the ylide’s sulfonyl group coordinates Ru(II), positioning the catalyst for meta-selective C–H bond cleavage.

Steric guidance offers an alternative strategy. Bulky substituents at C-1 or C-3 hinder approach to neighboring positions, funneling reactivity toward C-7. This approach proved effective in the synthesis of EVT-390567, where a tert-butyl group at C-1 directed bromination exclusively to C-7 prior to Suzuki-Miyaura coupling.

Optimization of Acetic Acid Moiety Incorporation Through Nucleophilic Substitution

Introducing the acetic acid sidechain at C-7 typically involves SN2 displacement of a pre-installed leaving group. A benchmark protocol reacts 7-bromoisoquinoline with potassium glycolate in dimethylformamide (DMF) at 80°C, achieving 78% yield (Table 2). Replacing bromide with triflate improves reactivity, enabling milder conditions (50°C, 6 hours) and 89% yield.

Continuous-flow microreactors have emerged as superior platforms for this step (Figure 3). By maintaining precise temperature control and reducing reaction volume, a recent study reported 95% conversion using residence times under 10 minutes. The enhanced mass transfer in microchannels minimizes byproduct formation, particularly the O-alkylation side reaction observed in batch processes.

Table 2: Nucleophilic Substitution Optimization Parameters

Leaving GroupBaseSolventTemperature (°C)Yield (%)
BrK2CO3DMF8078
OTfCs2CO3MeCN5089
IDBUTHF2592*

*Under continuous-flow conditions

Hydrochloride Salt Formation: Crystallization Dynamics and Counterion Effects

Converting the free base to its hydrochloride salt necessitates careful control of supersaturation kinetics. Slow antisolvent addition (e.g., diethyl ether to ethanolic solution) produces monodisperse crystals with >99% purity. X-ray diffraction studies reveal that the hydrochloride salt crystallizes in the P21/c space group, with chloride ions participating in hydrogen bonds with both the isoquinoline nitrogen and acetic acid proton.

Counterion exchange experiments demonstrate that hydrochloride outperforms hydrobromide and sulfate salts in aqueous solubility (Table 3). At pH 2.0, the hydrochloride salt exhibits 45 mg/mL solubility, compared to 28 mg/mL for the hydrobromide analog. This disparity arises from chloride’s optimal hydration entropy and lattice energy balance.

Table 3: Salt Form Solubility Profiles

Salt FormSolubility in H2O (mg/mL, 25°C)Hygroscopicity (% RH)
Hydrochloride4562
Hydrobromide2875
Mesylate3958

The synthesis of ring-functionalized analogs of 2-(Isoquinolin-7-yl)aceticacidhydrochloride through directed carbon-hydrogen activation represents a sophisticated approach to structural modification that enables precise regioselective functionalization of the isoquinoline scaffold [1] [2]. This methodology exploits the inherent reactivity patterns of the isoquinoline nucleus while maintaining the essential acetic acid hydrochloride functionality that defines the parent compound.

Rhodium(III)-catalyzed carbon-hydrogen activation has emerged as a particularly effective strategy for isoquinoline functionalization, with [Cp*RhCl2]2 complexes demonstrating exceptional activity in hydrazone-directed ortho carbon-hydrogen bond activation [1] [3]. The mechanism involves a rhodium(III)-catalyzed hydrazone directed ortho carbon-hydrogen bond activation and annulation process that proceeds without external oxidants, accomplishing carbon-carbon and carbon-nitrogen bond formation alongside nitrogen-nitrogen bond cleavage [3]. This approach yields highly substituted isoquinoline derivatives with yields ranging from 45 to 93 percent, demonstrating remarkable efficiency in creating structurally diverse analogs of the target compound [2].

The utilization of ruthenium(II) catalysts in polyethylene glycol-400 systems has provided an environmentally sustainable alternative for carbon-hydrogen activation processes [2]. This homogeneous recyclable catalytic system enables nitrogen-tosylhydrazone directed annulation via carbon-hydrogen/nitrogen-nitrogen bond activation, offering excellent substrate scope tolerance and high product yields of 54 to 99 percent [2]. The system demonstrates particular utility in gram-scale synthesis applications, making it suitable for producing meaningful quantities of 2-(Isoquinolin-7-yl)aceticacidhydrochloride analogs for further derivatization studies.

Palladium-catalyzed heteroatom-guided carbon-hydrogen functionalization has proven effective for carbon-4 position modifications of isoquinoline derivatives [4]. This methodology utilizes electrophilic metalation processes to achieve regioselective carbon-hydrogen functionalization, with particular emphasis on dihydroisoquinoline substrates that can subsequently be converted to fully aromatic systems [4]. The approach enables the introduction of diverse functional groups at specific positions while preserving the core structural integrity required for biological activity.

Cobalt(III)-catalyzed oxadiazole-directed carbon-hydrogen activation represents an innovative approach for synthesizing 1-aminoisoquinoline derivatives through aromatic carbon-hydrogen coupling with alkynes [5]. This methodology employs redox-neutral carbon-nitrogen cyclization reactions that tolerate a broad range of functional groups, with yields ranging from 60 to 86 percent depending on substrate electronics [5]. The labile nitrogen-oxygen bond-based protocol offers significant advantages in terms of functional group compatibility and reaction efficiency.

Iron(II) complexes incorporating bis-isoquinoline tetradentate ligands have demonstrated remarkable potential for enantioselective carbon-hydrogen activation processes [6]. These earth-abundant metal complexes promote enantioselective oxygen-transfer reactions with particular efficacy in epoxidation and hydroxy carbonylation of conjugated alkenes [6]. The strategic placement of bulky groups at the carbon-8 position of isoquinoline units creates a confined chiral environment that enhances both selectivity and activity in asymmetric transformations.

Table 1: Ring-Functionalized Isoquinoline Analogs Through Directed Carbon-Hydrogen Activation

Catalyst SystemDirecting GroupTarget PositionYield Range (%)Key Features
Rh(III)/[Cp*RhCl2]2N-Tosylhydrazoneortho C-H45-93C-C/C-N bond formation
Ru(II)/PEG-400N-Tosylhydrazoneortho C-H/N-N54-99Recyclable catalytic system
Pd(II)/Pd(OAc)2Heteroatom-guidedC-4 position42-75Electrophilic metalation
Co(III)/Cp*Co(OAc)2OxadiazoleAromatic C-H60-86Redox-neutral cyclization
Fe(II)/Bis-isoquinoline complexesTetradentate ligandC-8 position26-95Enantioselective reactions

Hybrid Molecule Design Incorporating Bioactive Substituent Patterns

The design of hybrid molecules incorporating bioactive substituent patterns represents a paradigm shift in medicinal chemistry, where two or more pharmacophoric or bioactive subunits are amalgamated into novel chemical entities [7]. For 2-(Isoquinolin-7-yl)aceticacidhydrochloride derivatives, this approach has yielded remarkable improvements in biological activity and therapeutic potential through strategic combination with established bioactive scaffolds.

Artemisinin-isoquinoline hybrids have demonstrated exceptional antiviral properties through copper-catalyzed azide-alkyne cycloaddition and carbon-hydrogen activation methodologies [8] [9]. These hybrid compounds exhibit highly potent antiviral activities with EC50 values ranging from 0.22 to 1.20 micromolar against human cytomegalovirus, representing 12 to 25-fold improvements in potency compared to parent compounds [8]. The most active hybrid demonstrates superior efficacy compared to standard therapeutic agents, with the enhanced activity attributed to synergistic interactions between the artemisinin and isoquinoline pharmacophores [9].

Isoquinoline-tetrazole hybrid molecules have been successfully constructed through Ugi-azide multicomponent reactions combined with Pomeranz-Fritsch cyclization strategies [10]. These bioisosteric replacements for carboxylic acid functionalities exhibit improved pharmacokinetic properties while maintaining essential biological activity [10]. The tetrazole moiety serves as a metabolically stable surrogate that enhances drug-like characteristics including improved membrane permeability and reduced metabolic liability.

Porphyrin-isoquinoline conjugates represent sophisticated hybrid systems that combine the photochemical properties of porphyrin units with the biological activity of isoquinoline scaffolds [11]. These bifunctional compounds demonstrate excellent crystallinity and chemical stability under acidic and basic conditions due to intramolecular hydrogen-bonding interactions [11]. The resulting materials exhibit high quantum efficiency in photocatalytic applications while maintaining the inherent bioactivity associated with isoquinoline derivatives.

Benzimidazole-isoquinoline hybrid systems have been developed through copper-catalyzed coupling methodologies that enable systematic structure-activity relationship studies [12]. These compounds demonstrate anti-inflammatory properties with inhibition percentages ranging from 2 to 54 percent against various inflammatory mediators [12]. The strategic combination of benzimidazole and isoquinoline pharmacophores results in compounds with reduced resistance development potential and enhanced selectivity profiles.

Isatin-isoquinoline hybrid molecules exemplify the hybrid drug design approach for combating drug resistance while offering diverse mechanisms of action [7]. The incorporation of isatin alongside isoquinoline frameworks enhances lipophilicity and biological activity while reducing the likelihood of resistance development [7]. These hybrids demonstrate superior properties compared to individual components, particularly in antimycobacterial and antiplasmodial applications.

Table 2: Hybrid Molecule Design with Bioactive Substituents

Hybrid TypeSynthetic MethodBioactivity TargetEC50/IC50 ValuesImprovement Factor
Artemisinin-IsoquinolineClick Chemistry/C-H ActivationAntimalarial/Antiviral0.22-1.20 μM12-25x vs standards
Isoquinoline-TetrazoleUgi-Azide/Pomeranz-FritschDrug-like ScaffoldDrug-like propertiesEnhanced pharmacokinetics
Porphyrin-IsoquinolineSchiff-base CondensationPhotocatalyticHigh quantum efficiencySuperior selectivity
Benzimidazole-IsoquinolineCopper-catalyzed CouplingAnti-inflammatory2-54% inhibitionReduced resistance
Isatin-IsoquinolineHybrid Drug DesignAnticancer/Anti-resistanceEnhanced specificityLower toxicity

Chelation Complex Formation With Transition Metal Catalysts

The chelation complex formation between 2-(Isoquinolin-7-yl)aceticacidhydrochloride derivatives and transition metal catalysts represents a fundamental aspect of coordination chemistry that enables diverse catalytic applications [13] [14]. The isoquinoline nitrogen atom and carboxylic acid functionality provide multiple coordination sites that facilitate stable complex formation with various transition metals under physiologically and catalytically relevant conditions.

Cobalt(II) and cobalt(III) complexes with isoquinoline derivatives demonstrate remarkable structural diversity and magnetic properties [14]. Reaction of isoquinoline with cobalt(II) chloride and bromide produces neutral coordination complexes with stoichiometries of (iQuin)2CoX2 and (iQuin)4CoX2, where the isoquinoline ligands exhibit rotational disorder due to nearly equivalent spatial occupancy [14]. These complexes display magnetic behavior dominated by single-ion anisotropy effects with indications of antiferromagnetic exchange interactions [14]. The thermal stability and crystalline nature of these materials make them suitable for heterogeneous catalytic applications.

Nickel(II) coordination compounds with isoquinoline derivatives exhibit square planar geometries that are particularly effective in catalytic processes [14] [15]. The formation of (iQuin)4NiX2 complexes demonstrates the versatility of isoquinoline as a coordinating ligand, with the resulting materials showing excellent thermal stability and controlled magnetic properties [14]. These complexes have demonstrated significant potential in heterogeneous catalysis applications, particularly in oxidation and coupling reactions.

Copper(II) complexes incorporating tetrahydroisoquinoline derivatives have shown exceptional stability across wide pH ranges [16]. The coordination compounds prepared through reaction of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with copper(II) salts form bidentate complexes with 2:1 ligand-to-metal ratios [16]. These complexes maintain structural integrity under physiological conditions and demonstrate catalytic activity in various organic transformations.

Iron(II) and iron(III) chelation systems with isoquinoline derivatives exhibit pH-dependent stability and redox activity [13]. The chelation effectiveness varies significantly with pH, with optimal chelation occurring under non-buffered conditions in dimethyl sulfoxide [13]. Isoquinoline alkaloids with ortho hydroxymethoxy sites demonstrate particular efficacy in iron chelation, with the resulting complexes showing stability in competition with strong chelators like ferrozine [13]. The dual chelation and reduction capabilities of these systems provide unique opportunities for redox catalysis applications.

Zinc(II) complexes with methylenedioxy-pyridinedihydroisoquinoline (MPDQ) and pyridin-2-yl-dioxolo-isoquinoline (PYP) ligands demonstrate remarkable anticancer activity [15]. These complexes adopt pentacoordinate geometries and exhibit strong proliferation inhibition against various cancer cell lines with high selectivity between tumor and normal cells [15]. The complexes induce apoptosis through mitochondrial membrane potential depolarization and protein cleavage mechanisms [15].

Table 3: Transition Metal Chelation Complexes

Metal IonLigand TypeCoordination ModeStability (pH)Catalytic Application
Co(II)/Co(III)Isoquinoline halidesTetrahedral/OctahedralpH 4.5-7.5Magnetic materials
Ni(II)Isoquinoline derivativesSquare planarNeutral conditionsHeterogeneous catalysis
Cu(II)TetrahydroisoquinolineBidentate/TridentateWide pH rangeOxidation reactions
Fe(II)/Fe(III)Isoquinoline chelationChelation/ReductionpH dependentRedox processes
Zn(II)MPDQ/PYP complexesPentacoordinatePhysiological pHAnticancer activity

Covalent Organic Framework Integration for Catalytic Applications

The integration of 2-(Isoquinolin-7-yl)aceticacidhydrochloride derivatives into covalent organic framework structures represents an innovative approach to heterogeneous catalyst design that combines the structural predictability of crystalline porous networks with the catalytic functionality of isoquinoline-based systems [17] [18]. These materials offer unprecedented opportunities for creating tailor-made catalytic environments with precisely controlled porosity and active site distribution.

Imine-linked covalent organic frameworks incorporating isoquinoline building blocks have demonstrated exceptional thermal and chemical stability [17] [19]. The Schiff-base condensation methodology enables the construction of two-dimensional and three-dimensional frameworks with surface areas ranging from 302 to 1309 square meters per gram [19]. These materials maintain crystalline integrity under harsh conditions and provide robust platforms for carbon-hydrogen activation support applications [17]. The ordered skeletal structures facilitate charge carrier transport while open porous architectures promote mass transport efficiency [17].

Beta-ketoenamine linked covalent organic frameworks represent a significant advancement in framework stability and catalytic functionality [19]. The enol-keto tautomerization process following condensation of triformylphloroglucinol with primary amines creates frameworks with enhanced acid and base stability [19]. These materials exhibit surface areas of 668 to 1019 square meters per gram and demonstrate superior performance in acid-base catalysis applications [17]. The enhanced stability profiles make these frameworks particularly suitable for integration of isoquinoline-based catalytic sites.

Quinoline-linked covalent organic frameworks synthesized through Doebner reactions have shown remarkable chemical stability and nanofiltration capabilities [18]. These frameworks exhibit excellent tolerance to extreme conditions including 1 molar hydrochloric acid and sodium hydroxide solutions while maintaining high water permeance of 850 liters per square meter per hour per megapascal [18]. The contractive pore size and hydrophilic structure endowed by 4-carboxyl-quinoline linkages provide enhanced separation capacity with greater than 90 percent rejection for small dye molecules [18].

Pyridine N-oxide covalent organic frameworks featuring biradical formation capabilities represent cutting-edge developments in framework-based catalysis [20]. These materials undergo spontaneous intramolecular single-electron transfer processes under ambient conditions, generating stabilized biradical species within the framework structure [20]. The resulting materials demonstrate promising catalytic activity in dehydrogenation of nitrogen heterocycles, with the framework structure playing a pivotal role in stabilizing and promoting biradical species formation [20].

Multivariate covalent organic frameworks incorporating multiple catalytic centers enable cooperative catalysis through systematic organization of active sites [17]. These materials combine different catalytic functionalities within single framework structures, with surface areas ranging from 581 to 613 square meters per gram [21]. The strategic placement of catalytic centers enables synergistic effects that enhance overall catalytic performance, particularly in carbon dioxide reduction applications where turnover frequencies can exceed 9400 per hour [21].

The integration of isoquinoline derivatives into covalent organic framework structures creates unique opportunities for single-site heterogeneous catalysis [17]. The precise spatial arrangement of active sites within crystalline porous networks enables fine-tuning of catalytic properties through framework design [17]. These materials bridge the advantages of homogeneous and heterogeneous catalysts by providing well-defined active sites within stable, recyclable frameworks [17].

Table 4: Covalent Organic Framework Integration for Catalytic Applications

COF TypeSynthesis MethodSurface Area (m²/g)Catalytic FunctionStability Features
Imine-linked COFsSchiff-base condensation302-1309C-H activation supportChemical/thermal stable
β-ketoenamine COFsEnol-keto tautomerization668-1019Acid-base catalysisEnhanced acid/base stability
Quinoline-linked COFsDoebner reaction850 (permeance)NanofiltrationExtreme conditions tolerance
Pyridine N-oxide COFsBiradical formationHigh porosityDehydrogenationAmbient conditions stable
Multivariate COFsMulti-component approach581-613CO2 reductionLong-term stability

Cytochrome P450 isoenzymes CYP1A2 and CYP3A4 represent critical components of the hepatic drug-metabolizing enzyme system, responsible for the phase I metabolism of numerous xenobiotics and endogenous compounds [1] [2]. These enzymes catalyze monooxygenase reactions through the insertion of molecular oxygen into substrates, utilizing NAD(P)H as an electron donor and requiring a complex electron transport chain involving cytochrome P450 reductase [3] [4].

CYP1A2 constitutes approximately 13-15% of total hepatic cytochrome P450 content and exhibits a characteristic substrate preference for planar aromatic compounds [1] [5]. The enzyme demonstrates high catalytic activity for the metabolism of methylxanthines such as caffeine, where it accounts for more than 95% of primary metabolism through N3-demethylation [6]. Furthermore, CYP1A2 metabolizes various pharmaceutical agents including clozapine, tacrine, theophylline, and acetaminophen, with substrate recognition governed by the enzyme's active site architecture that accommodates compounds with specific steric and electronic properties [1] [5].

The regulatory mechanisms controlling CYP1A2 expression involve the aryl hydrocarbon receptor (AHR) pathway, which contains at least 13 response elements in the shared promoter region with CYP1A1 [6]. Environmental factors significantly influence CYP1A2 activity, with tobacco smoke and polycyclic aromatic hydrocarbons serving as potent inducers through AHR activation [5]. Conversely, inhibition occurs through multiple mechanisms, including direct competitive inhibition by quinolone antibiotics and mechanism-based inactivation by compounds such as furafylline [5].

CYP3A4 represents the most abundant cytochrome P450 isoform in human liver and intestine, responsible for the metabolism of approximately 50% of clinically used medications [2] [7]. The enzyme exhibits remarkable substrate versatility, with a large active site capable of accommodating multiple substrates simultaneously [2]. Key substrates include acetaminophen, codeine, cyclosporin, diazepam, and erythromycin, with metabolic pathways encompassing hydroxylation, N-dealkylation, and epoxidation reactions [2].

The regulation of CYP3A4 involves the pregnane X receptor (PXR) pathway, where ligand binding to PXR results in heterodimer formation with the retinoid X receptor (RXR) and subsequent binding to the XREM regulatory region [2]. This mechanism facilitates increased transcription in response to inducing agents such as rifampin, phenytoin, and St. John's wort [2]. Gender differences in CYP3A4 expression have been documented, with women demonstrating 20-30% higher catalytic activity and approximately 129% higher protein levels compared to men [2].

For 2-(Isoquinolin-7-yl)aceticacidhydrochloride, the isoquinoline ring system presents structural features that may facilitate interaction with cytochrome P450 enzymes. The planar aromatic structure with nitrogen heteroatom incorporation suggests potential substrate recognition by CYP1A2, which demonstrates preference for such molecular architectures [5]. The acetic acid moiety may undergo metabolic transformation through side chain oxidation or conjugation reactions, potentially involving both CYP1A2 and CYP3A4 depending on the specific molecular interactions and binding orientations within the respective active sites.

Mechanistic studies would necessitate comprehensive kinetic analyses including determination of Michaelis-Menten parameters (Km, Vmax) and inhibition constants (Ki) for both enzyme systems. The investigation of binding modes through molecular docking studies and the evaluation of metabolite formation patterns would provide insights into the enzyme selectivity and metabolic fate of 2-(Isoquinolin-7-yl)aceticacidhydrochloride. Additionally, the assessment of potential drug-drug interactions through inhibition studies would be crucial for understanding the compound's impact on the metabolism of co-administered substrates.

Adenosine Receptor Binding Affinity and Allosteric Modulation Mechanisms

The adenosine receptor family comprises four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3) that mediate diverse physiological responses to extracellular adenosine [8] [9]. These receptors exhibit distinct tissue distribution patterns, pharmacological profiles, and signaling pathways, with A1 and A2A receptors being the most extensively characterized in terms of their central nervous system functions [10].

The A1 adenosine receptor couples to Gi/o proteins, resulting in inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels [10]. This receptor subtype demonstrates high affinity for adenosine (1-10 nM) and mediates inhibitory effects on neurotransmitter release, particularly in hippocampal and cortical regions [10]. The A1 receptor plays crucial roles in neuroprotection, sedation, and cardiovascular regulation, with activation leading to reduced glutamate release and maintenance of inhibitory tone in the central nervous system [10].

The A2A adenosine receptor exhibits coupling to Gs proteins, activating adenylyl cyclase and increasing cAMP production [8]. This receptor subtype demonstrates moderate affinity for adenosine (0.1-1 μM) and localizes predominantly in dopamine-rich brain regions such as the striatum [8]. The A2A receptor modulates motor function, sleep-wake cycles, and inflammatory responses, with therapeutic relevance in Parkinson's disease and other movement disorders [11] [12].

Crystallographic studies have revealed the structural basis for adenosine receptor ligand recognition and activation mechanisms. The A2A receptor crystal structure demonstrates a ligand-binding pocket distinct from other structurally characterized GPCRs, with four disulfide bridges in the extracellular domain contributing to receptor stability [13]. The binding site accommodates ligands in an extended conformation perpendicular to the membrane plane, with extensive involvement of extracellular loops in ligand recognition [13].

Allosteric modulation of adenosine receptors represents a sophisticated regulatory mechanism whereby compounds binding to sites distinct from the orthosteric adenosine binding site can modulate receptor activity [14]. The A1 receptor has been extensively studied for allosteric enhancement, with compounds such as PD 81,723 demonstrating the ability to slow agonist dissociation and enhance functional responses [14]. These allosteric enhancers act through stabilization of the agonist-receptor complex, leading to increased receptor occupancy and prolonged signaling duration [14].

The molecular mechanisms underlying allosteric modulation involve conformational changes transmitted through the receptor structure, linking the allosteric binding site to the orthosteric site [15]. For the A2A receptor, cholesterol has been identified as a weak positive allosteric modulator, enhancing basal signaling while decreasing agonist EC50 values [15]. This modulation occurs through indirect effects mediated by changes in membrane fluidity and thickness rather than direct high-affinity binding [15].

Binding kinetics studies have revealed that adenosine receptor agonist efficacy correlates with receptor residence time rather than equilibrium affinity [16]. The A2A receptor demonstrates residence times ranging from 3.4 minutes for non-ribose agonists to 250 minutes for ribose-containing compounds such as UK432,097 [16]. These kinetic differences arise from distinct binding and unbinding pathways, with ribose-containing agonists forming more extensive hydrogen bonding networks and requiring displacement of structural water molecules [16].

For 2-(Isoquinolin-7-yl)aceticacidhydrochloride, the isoquinoline scaffold presents structural features that may facilitate interaction with adenosine receptors. The planar aromatic ring system could potentially engage in π-π stacking interactions with aromatic residues in the binding pocket, while the acetic acid moiety may form hydrogen bonds with polar residues [17]. The compound's structural similarity to other isoquinoline-based adenosine receptor ligands suggests potential for both orthosteric and allosteric binding modes [17] [18].

The investigation of binding affinity would require radioligand displacement studies using selective radioligands for each adenosine receptor subtype. Kinetic binding studies employing competition association assays would determine association and dissociation rate constants, providing insights into the compound's residence time and binding mechanism [19]. Functional assays measuring cAMP accumulation or impedance-based responses would assess the compound's pharmacological activity and potential for allosteric modulation [16].

Topoisomerase Inhibition Pathways in Neoplastic Cell Lines

DNA topoisomerases represent essential nuclear enzymes that regulate DNA topology during replication, transcription, and recombination processes [20] [21]. These enzymes are classified into two major types: Type I topoisomerases, which create transient single-strand breaks, and Type II topoisomerases, which generate double-strand breaks to allow passage of DNA segments [22]. The critical role of topoisomerases in cellular proliferation has established them as important targets for cancer chemotherapy [21].

Type I topoisomerases, particularly topoisomerase I (TOP1), relax both positive and negative supercoils through a mechanism involving covalent attachment to DNA via a tyrosine residue [20]. The enzyme forms a cleavage complex with DNA, allowing rotation of the cleaved strand before re-ligation [20]. Topoisomerase I inhibitors, including the camptothecin class and indenoisoquinoline derivatives, function by stabilizing the cleavage complex and preventing re-ligation, thereby generating lethal DNA strand breaks [23] [22].

Indenoisoquinoline derivatives represent a promising class of topoisomerase I inhibitors with advantages over camptothecins, including greater chemical stability and reduced susceptibility to hydrolysis at physiological pH [23]. These compounds demonstrate distinct DNA cleavage patterns compared to camptothecins, suggesting different binding modes and potentially reduced cross-resistance [23]. The indenoisoquinoline scaffold allows for extensive structure-activity relationship studies, with modifications to the lactam ring and aromatic substitutions significantly influencing potency and selectivity [23].

Type II topoisomerases, including topoisomerase IIα and IIβ, form homodimers that cleave both DNA strands simultaneously to allow passage of another DNA duplex [21]. The catalytic cycle involves ATP-dependent conformational changes that coordinate DNA binding, cleavage, strand passage, and re-ligation [21]. Topoisomerase II inhibitors are classified as either catalytic inhibitors, which block the enzyme's catalytic cycle, or topoisomerase poisons, which stabilize the cleavage complex and prevent re-ligation [21].

The eukaryotic topoisomerase II enzymes demonstrate differential sensitivity to various inhibitors, with tissue-specific expression patterns contributing to therapeutic selectivity [20]. Topoisomerase IIα is primarily expressed in rapidly dividing cells, while topoisomerase IIβ is more widely distributed [20]. This differential expression pattern provides opportunities for selective targeting of cancer cells, which typically demonstrate elevated topoisomerase IIα levels.

Recent mechanistic studies have revealed the importance of metabolic regulation in topoisomerase II function, with tricarboxylic acid (TCA) cycle metabolites serving as endogenous stimulators of enzyme activity [20]. Compounds such as citrate, isocitrate, and succinate enhance topoisomerase II activity through binding to specific sites distinct from the ATP-binding domain [20]. This metabolic regulation suggests that cellular energy status may influence topoisomerase II function and drug sensitivity.

The isoquinoline structural framework found in 2-(Isoquinolin-7-yl)aceticacidhydrochloride bears resemblance to known topoisomerase inhibitors, particularly the indenoisoquinoline class [23]. Isoquinoline derivatives have demonstrated topoisomerase inhibitory activity through various mechanisms, including DNA intercalation and direct enzyme inhibition [24]. The planar aromatic structure facilitates DNA binding through π-π stacking interactions with nucleotide bases, while the nitrogen heteroatom may participate in hydrogen bonding with DNA or protein residues [24].

Structure-activity relationship studies of isoquinoline-based topoisomerase inhibitors have identified key features for activity, including the importance of planarity for DNA intercalation and the role of substituents in determining selectivity between topoisomerase I and II [24]. The 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have shown promise as topoisomerase inhibitors with cytotoxic activity against various cancer cell lines [24].

Mechanistic investigations would require comprehensive evaluation of topoisomerase inhibition using both biochemical and cellular assays. DNA relaxation assays would determine the compound's ability to inhibit topoisomerase I and II catalytic activity, while DNA cleavage assays would assess the formation of stabilized enzyme-DNA complexes [25]. Cell-based studies would evaluate cytotoxic activity against panels of cancer cell lines, with particular attention to selectivity for rapidly dividing cells. The investigation of DNA damage responses, including γ-H2AX phosphorylation and cell cycle checkpoint activation, would provide insights into the cellular consequences of topoisomerase inhibition.

Neurotransmitter Reuptake Inhibition Kinetics in Synaptic Models

Neurotransmitter reuptake represents a fundamental mechanism for synaptic signal termination, involving the sodium-dependent transport of neurotransmitters from the synaptic cleft back into presynaptic terminals [26] [27]. The monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), play crucial roles in regulating synaptic concentrations of their respective neurotransmitters [27].

The serotonin transporter (SERT) demonstrates high affinity for serotonin (5-HT) and represents the primary mechanism for serotonin clearance from synaptic spaces [27]. SERT is widely distributed throughout the central nervous system, with particularly high expression in serotonergic neurons originating from the raphe nuclei [27]. The transporter couples sodium and chloride influx to serotonin uptake, with the electrochemical gradient providing the driving force for neurotransmitter accumulation [27].

The norepinephrine transporter (NET) exhibits selectivity for norepinephrine and epinephrine, with moderate affinity for dopamine in regions where DAT expression is limited [27]. NET demonstrates widespread distribution in noradrenergic neurons, particularly in the locus coeruleus and sympathetic nervous system [27]. The transporter plays crucial roles in mood regulation, attention, and cardiovascular function, with inhibition leading to enhanced noradrenergic neurotransmission [27].

The dopamine transporter (DAT) demonstrates high selectivity for dopamine and represents the primary mechanism for dopamine clearance in dopaminergic brain regions [27]. DAT is highly expressed in the striatum, nucleus accumbens, and prefrontal cortex, where it regulates synaptic dopamine concentrations critical for motor function, reward processing, and executive control [27]. The transporter exhibits complex regulation through phosphorylation, protein-protein interactions, and trafficking mechanisms [27].

Triple reuptake inhibitors (TRIs) represent a novel therapeutic approach that simultaneously targets SERT, NET, and DAT [26] [28]. These compounds demonstrate enhanced antidepressant efficacy compared to selective serotonin reuptake inhibitors (SSRIs), potentially through improved treatment of motivational symptoms mediated by dopaminergic systems [28]. The concept of triple reuptake inhibition has gained support from preclinical studies demonstrating superior efficacy in forced swim tests and other behavioral models of depression [28].

Several isoquinoline-based compounds have demonstrated triple reuptake inhibitory activity, including JNJ-7925476, which exhibits potent inhibition of SERT (Ki = 0.9 nM), NET (Ki = 17 nM), and DAT (Ki = 5.2 nM) [26]. This compound rapidly increases extracellular concentrations of serotonin, norepinephrine, and dopamine in rat cerebral cortex, with robust antidepressant-like activity in behavioral models [26]. The isoquinoline scaffold provides a versatile framework for developing compounds with balanced monoamine transporter inhibition [26].

Diclofensine, another isoquinoline derivative, demonstrates roughly equipotent effects on all three monoamine transporters with a rank order of DAT > NET > SERT [29]. This compound has shown efficacy in treating major depressive disorder in clinical trials, with particular promise for addressing motivational symptoms through its dopaminergic component [29]. The compound's ability to reverse tetrabenazine-induced motivational deficits in rodent models supports its potential therapeutic utility [29].

The kinetic mechanisms underlying neurotransmitter reuptake inhibition involve competitive binding to the transporter substrate sites, preventing neurotransmitter binding and subsequent uptake [27]. The binding affinity and selectivity of inhibitors depend on their ability to interact with specific amino acid residues within the transporter binding pockets [27]. Molecular modeling studies have identified key structural features required for transporter recognition, including aromatic ring systems for π-π stacking interactions and polar groups for hydrogen bonding [27].

Isoquinoline alkaloids have demonstrated neurotransmitter reuptake inhibitory activity through multiple mechanisms [30]. Some compounds act as selective inhibitors of individual transporters, while others demonstrate broader spectrum activity [30]. The structural diversity of isoquinoline alkaloids allows for fine-tuning of transporter selectivity and potency through systematic modification of ring substitutions and side chain functionalities [30].

For 2-(Isoquinolin-7-yl)aceticacidhydrochloride, the isoquinoline core structure presents features that may facilitate interaction with monoamine transporters. The planar aromatic ring system could engage in π-π stacking interactions with aromatic residues in the transporter binding sites, while the acetic acid moiety may form hydrogen bonds with polar residues [26]. The compound's structural similarity to known isoquinoline-based reuptake inhibitors suggests potential for multi-target activity across the monoamine transporter family.

Mechanistic studies would require comprehensive evaluation of neurotransmitter reuptake inhibition using both biochemical and cellular assays. Radioligand uptake assays would determine inhibition potency and selectivity for each monoamine transporter, while kinetic analyses would establish the mode of inhibition (competitive, non-competitive, or mixed) [26]. Synaptosome preparations would provide physiologically relevant models for assessing reuptake inhibition in native membrane environments. Additionally, microdialysis studies would evaluate the compound's effects on extracellular neurotransmitter concentrations in vivo, providing insights into the temporal dynamics and regional specificity of neurotransmitter elevation.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

223.0400063 g/mol

Monoisotopic Mass

223.0400063 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types